

Spectroscopic analysis (IR, NMR, Mass) of (R)-4-chloromandelic acid.

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Compound of Interest

Compound Name: (R)-2-(4-Chlorophenyl)-2-hydroxyacetic acid

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A Comparative Spectroscopic Guide to (R)-4-chloromandelic Acid

For researchers, scientists, and drug development professionals, a thorough understanding of the stereochemistry and purity of chiral molecules is paramount. (R)-4-chloromandelic acid is a valuable chiral building block in the synthesis of various pharmaceuticals. This guide provides a comparative analysis of its spectroscopic properties (Infrared, Nuclear Magnetic Resonance, and Mass Spectrometry) to aid in its identification and characterization. Where direct data for the (R)-enantiomer is not readily available, data for the racemic mixture or the (S)-enantiomer is provided for comparative purposes.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for (R)-4-chloromandelic acid and related compounds.

Infrared (IR) Spectroscopy

Compound	Key Absorptions (cm ⁻¹)	Interpretation
4-Chloromandelic Acid (Racemic)	3400-2400 (broad), 1725 (strong), 1250, 1090	O-H stretch (carboxylic acid dimer), C=O stretch (carboxylic acid), C-O stretch, C-Cl stretch
Mandelic Acid	3399 (broad), 1721 (strong), 1230	O-H stretch (carboxylic acid), C=O stretch (carboxylic acid), C-O stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectra

Compound	Solvent	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
4-Chloromandelic Acid (Racemic)	Not Specified	5.1	s	-	α-H
7.3-7.4	m	-	Aromatic-H		
10.5 (broad)	s	-	COOH		
(S)-(+)-Mandelic Acid	Not Specified	5.19	s	-	α-H
7.3-7.5	m	-	Aromatic-H		
12.0 (broad)	s	-	COOH		

¹³C NMR Spectra

Compound	Solvent	Chemical Shift (δ) ppm	Assignment
4-Chloromandelic Acid (Racemic)	Not Specified	72.5, 128.5, 128.9, 134.1, 138.2, 174.9	α -C, Aromatic CH, Aromatic CH, Aromatic C-Cl, Aromatic C-C, C=O
Mandelic Acid	CDCl ₃	72.8, 126.6, 128.6, 128.8, 139.6, 178.6	α -C, Aromatic CH, Aromatic CH, Aromatic CH, Aromatic C-C, C=O

Mass Spectrometry (MS)

Compound	Ionization Method	Key Fragments (m/z)	Interpretation
4-Chloromandelic Acid (Racemic)	GC-MS	186/188 (M+), 141/143, 113	Molecular ion (with ³⁵ Cl/ ³⁷ Cl isotope pattern), [M-COOH] ⁺ , [M-COOH-CO] ⁺
Mandelic Acid	Electron Ionization	152 (M+), 107, 79, 77	Molecular ion, [M- COOH] ⁺ , [C ₆ H ₅ O] ⁺ , [C ₆ H ₅] ⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and comparison.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of the solid sample to identify functional groups.

Methodology:

- Sample Preparation: A small amount of the solid (R)-4-chloromandelic acid is finely ground with dry potassium bromide (KBr) in a mortar and pestle. Alternatively, a thin film can be cast from a solution in a volatile solvent like acetone onto a salt plate (e.g., NaCl or KBr).[1]
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - A background spectrum of the empty sample holder (or clean salt plate) is recorded.
 - The prepared sample is placed in the spectrometer's sample compartment.
 - The spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
- Data Analysis: The positions and shapes of the absorption bands are analyzed to identify characteristic functional groups such as the broad O-H stretch of the carboxylic acid, the sharp C=O stretch, and aromatic C-H stretches.[2][3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to determine the chemical environment of the protons and carbons in the molecule. For chiral analysis, a chiral solvating agent can be used to differentiate the enantiomers.

Methodology:

- Sample Preparation: Approximately 5-10 mg of (R)-4-chloromandelic acid is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.
- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Data Acquisition:
 - The spectrometer is tuned and shimmed to optimize the magnetic field homogeneity.
 - A standard one-dimensional ^1H NMR spectrum is acquired.

- ^{13}C NMR Data Acquisition:
 - A proton-decoupled ^{13}C NMR spectrum is acquired to obtain singlets for each unique carbon atom.
- Chiral Analysis (Optional): To distinguish between the (R) and (S) enantiomers, a chiral solvating agent (e.g., (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol) can be added to the NMR sample. This forms diastereomeric complexes that will have distinct chemical shifts in the NMR spectrum.[\[6\]](#)
- Data Analysis: Chemical shifts (δ), coupling constants (J), and integration values are determined from the spectra to elucidate the molecular structure.

Mass Spectrometry (MS)

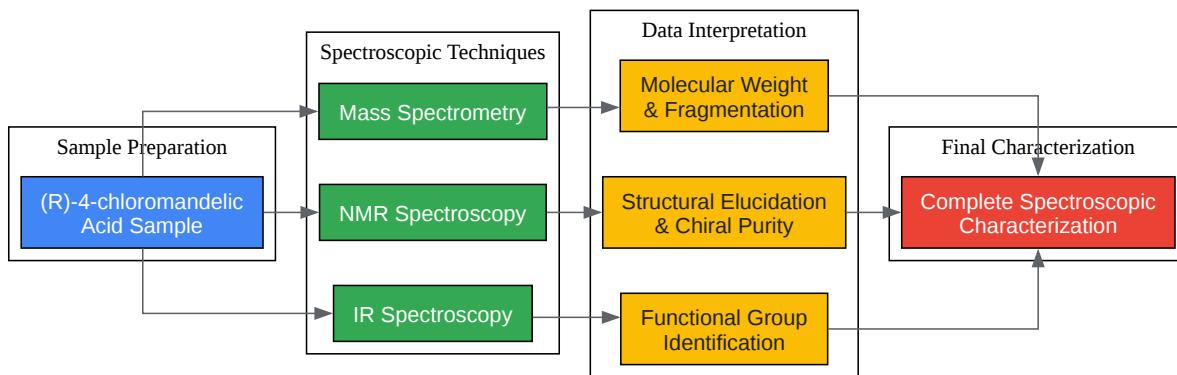
Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its identity.

Methodology:

- Sample Preparation: A dilute solution of (R)-4-chloromandelic acid is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrument: A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Data Acquisition:
 - The sample is introduced into the ion source (e.g., electron ionization for GC-MS or electrospray ionization for LC-MS).
 - The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak (M^+) and the characteristic fragmentation pattern. The isotopic pattern of chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio) should be observable for chlorine-containing fragments.[\[7\]](#)
[\[8\]](#)

Visualization of Spectroscopic Analysis Workflow

The logical flow of the spectroscopic analysis process is illustrated in the diagram below.



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A flowchart illustrating the workflow for the complete spectroscopic characterization of (R)-4-chloromandelic acid.

This guide provides a foundational understanding of the spectroscopic characteristics of (R)-4-chloromandelic acid. For definitive enantiomeric identification and purity assessment, comparison with a certified reference standard is always recommended.

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